Methyl 1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C9H16N2O3. . This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the dimethylcarbamoyl group and the ester functionality makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate typically involves the esterification of L-proline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Methyl 1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for peptide synthesis.
Mechanism of Action
The mechanism of action of methyl 1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The pyrrolidine ring and the carbamoyl group may play crucial roles in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-methylpyrrolidine-2-carboxylate: Similar in structure but lacks the dimethylcarbamoyl group.
L-Proline methyl ester: Contains the proline backbone but without the carbamoyl modification.
Dimethylcarbamoyl chloride: Used as a reagent in the synthesis of the target compound.
Uniqueness
Methyl 1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate is unique due to the presence of both the pyrrolidine ring and the dimethylcarbamoyl group. This combination imparts specific chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
Molecular Formula |
C9H16N2O3 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 1-(dimethylcarbamoyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H16N2O3/c1-10(2)9(13)11-6-4-5-7(11)8(12)14-3/h7H,4-6H2,1-3H3 |
InChI Key |
GKORODLLOVZZJH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1CCCC1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.